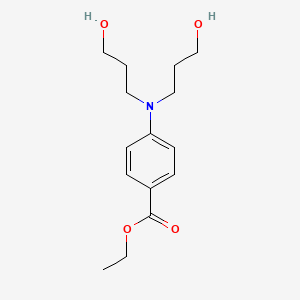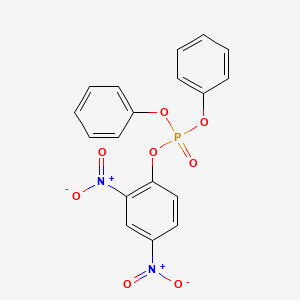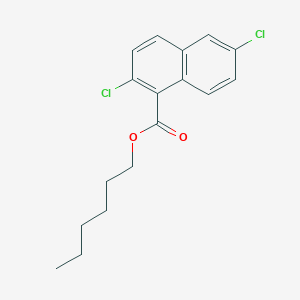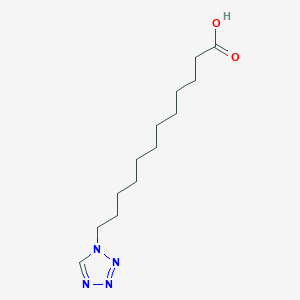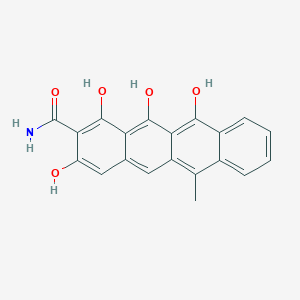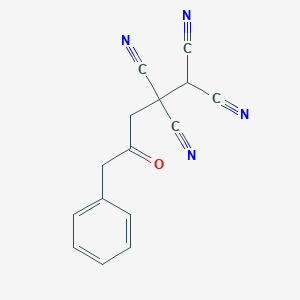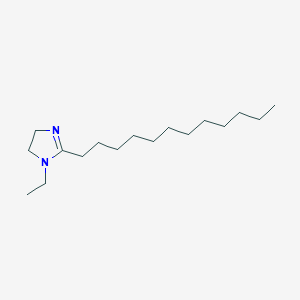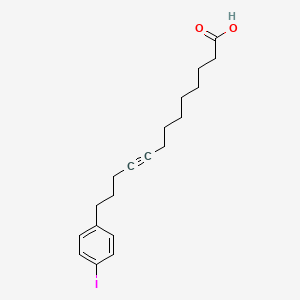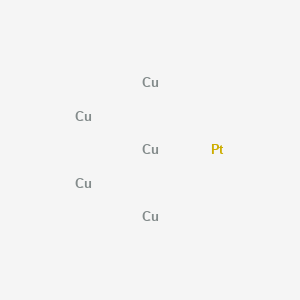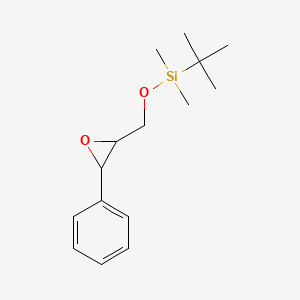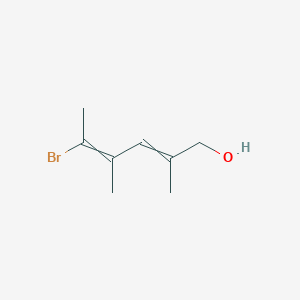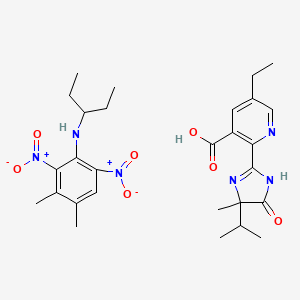
Pursuit Plus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pursuit Plus: is a herbicide used primarily in agricultural settings to control a wide range of weeds. It contains two active ingredients: imazethapyr and pendimethalin . Imazethapyr is a member of the imidazolinone family, while pendimethalin belongs to the dinitroaniline class of herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Both imazethapyr and pendimethalin can undergo oxidation reactions under specific conditions.
Reduction: These compounds can also be reduced, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of imazethapyr can lead to the formation of carboxylic acids .
Applications De Recherche Scientifique
Chemistry: : Pursuit Plus is used in research to study the mechanisms of herbicide action and resistance in plants . Biology : It is employed to investigate the effects of herbicides on plant physiology and development . Medicine : While not directly used in medicine, the study of its components can provide insights into similar biochemical pathways in humans . Industry : this compound is widely used in agriculture to control weeds, improving crop yields and reducing the need for manual weeding .
Mécanisme D'action
Imazethapyr: : This compound inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and plant growth . Pendimethalin : It disrupts cell division by inhibiting microtubule formation, preventing the proper alignment and separation of chromosomes during mitosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mode of action to imazethapyr.
Trifluralin: A dinitroaniline herbicide similar to pendimethalin but with different application methods and spectrum of activity.
Uniqueness
Propriétés
Numéro CAS |
114655-67-3 |
|---|---|
Formule moléculaire |
C28H38N6O7 |
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O3.C13H19N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7,10,14H,5-6H2,1-4H3 |
Clé InChI |
ISGYXDUVKFGGFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
